Propargyl-PEG4-5-nitrophenyl carbonate: A Technical Guide for Researchers
Propargyl-PEG4-5-nitrophenyl carbonate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne group for "click" chemistry and an activated carbonate for amine modification, allows for the precise and efficient coupling of diverse molecular entities. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on experimental protocols and logical workflows.
Core Structure and Functionality
Propargyl-PEG4-5-nitrophenyl carbonate consists of three key components:
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Propargyl Group: A terminal alkyne that serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific and efficient, enabling the formation of a stable triazole linkage with azide-containing molecules.
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Polyethylene Glycol (PEG4) Spacer: A tetra-ethylene glycol spacer that enhances the solubility and biocompatibility of the molecule and its conjugates. The PEG linker also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
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5-Nitrophenyl Carbonate Group: An activated ester that reacts readily with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds. The 5-nitrophenyl group is a good leaving group, facilitating the reaction under mild conditions.
This dual functionality makes it an ideal tool for constructing complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A summary of the key physicochemical properties of Propargyl-PEG4-5-nitrophenyl carbonate is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₂₃NO₉ |
| Molecular Weight | 397.38 g/mol |
| CAS Number | 1422540-81-5 |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage and Stability | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month.[1] |
Synthesis
The synthesis of Propargyl-PEG4-5-nitrophenyl carbonate involves a multi-step process, which can be broadly outlined as follows:
A detailed experimental protocol for a similar synthesis is described below, which can be adapted for Propargyl-PEG4-5-nitrophenyl carbonate.
Experimental Protocol: Synthesis of an Amine-Reactive Propargyl-PEG Compound
This protocol is adapted from the synthesis of a related amine-reactive α-hydroxyl-ω-propargyl PEG.
Materials:
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α-hydroxyl-ω-propargyl PEG (e.g., Propargyl-PEG4-OH)
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4-Nitrophenyl chloroformate (p-NPC)
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Anhydrous dichloromethane (B109758) (DCM)
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Standard glassware for organic synthesis
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Magnetic stirrer and stir bar
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Ice bath
Procedure:
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Dissolve α-hydroxyl-ω-propargyl PEG and triethylamine (3 equivalents) in anhydrous DCM at 0°C in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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In a separate flask, dissolve 4-nitrophenyl chloroformate (2 equivalents) in anhydrous DCM.
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Add the 4-nitrophenyl chloroformate solution dropwise to the stirred PEG solution at 0°C.
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Allow the reaction to proceed for 2 hours at 0°C, and then let it warm to room temperature and stir for an additional 24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1% HCl) and brine to remove excess triethylamine and other aqueous-soluble impurities.
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The organic layer is then dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the final Propargyl-PEG4-5-nitrophenyl carbonate.
Applications in PROTAC Synthesis
Propargyl-PEG4-5-nitrophenyl carbonate is extensively used as a linker in the modular synthesis of PROTACs. A general workflow for PROTAC synthesis using this linker is depicted below.
Experimental Protocol: PROTAC Synthesis
This protocol outlines the two main steps in synthesizing a PROTAC using Propargyl-PEG4-5-nitrophenyl carbonate.
Step 1: Conjugation to an Amine-Containing E3 Ligase Ligand
Materials:
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Propargyl-PEG4-5-nitrophenyl carbonate
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E3 ligase ligand containing a primary amine (e.g., a derivative of thalidomide (B1683933) or VHL-1)
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Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
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DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
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Standard glassware for organic synthesis
Procedure:
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Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.
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Add DIPEA (2-3 equivalents) to the solution.
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Add a solution of Propargyl-PEG4-5-nitrophenyl carbonate (1-1.2 equivalents) in anhydrous DMF.
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Stir the reaction mixture at room temperature for 4-24 hours, monitoring by LC-MS.
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Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by flash chromatography or preparative HPLC to yield the propargyl-functionalized E3 ligase ligand.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
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Propargyl-PEG4-E3 Ligase Ligand Conjugate (from Step 1)
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Azide-functionalized warhead (target protein ligand)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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A suitable solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)
Procedure:
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Dissolve the propargyl-functionalized E3 ligase ligand (1 equivalent) and the azide-functionalized warhead (1-1.2 equivalents) in the chosen solvent.
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In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
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In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
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Add the sodium ascorbate solution (typically 0.2-0.5 equivalents) to the reaction mixture, followed by the CuSO₄·5H₂O solution (typically 0.1-0.2 equivalents).
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Stir the reaction at room temperature for 1-12 hours. The reaction progress should be monitored by LC-MS.
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Once the reaction is complete, the crude PROTAC can be purified by preparative HPLC to yield the final product.
PROTAC Mechanism of Action
The synthesized PROTAC molecule acts as a bridge to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Bioconjugation to Proteins
The amine-reactive nature of Propargyl-PEG4-5-nitrophenyl carbonate also makes it a valuable tool for the PEGylation and functionalization of proteins and other biomolecules. The following is a general protocol for protein conjugation.
Experimental Protocol: Protein Conjugation
Materials:
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Protein of interest with accessible lysine residues in a suitable buffer (e.g., PBS, pH 7.4-8.0)
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Propargyl-PEG4-5-nitrophenyl carbonate
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Anhydrous DMSO or DMF to dissolve the linker
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Desalting column or dialysis equipment for purification
Procedure:
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Prepare a stock solution of Propargyl-PEG4-5-nitrophenyl carbonate in anhydrous DMSO or DMF.
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To a solution of the protein (typically 1-10 mg/mL), add a 5-20 fold molar excess of the linker solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
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Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
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The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.
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Remove the unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
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The degree of conjugation can be assessed by techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.
Conclusion
Propargyl-PEG4-5-nitrophenyl carbonate is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature enables the straightforward construction of complex molecular architectures, facilitating the development of novel therapeutics like PROTACs and the functionalization of biomolecules for a wide range of applications. The experimental protocols provided in this guide serve as a starting point for the successful implementation of this valuable chemical linker in your research endeavors.
